molecular formula C16H15ClFNO2 B4433951 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide

2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide

Cat. No.: B4433951
M. Wt: 307.74 g/mol
InChI Key: LZIDFMSASSTVMH-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a fluorobenzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide typically involves the following steps:

    Formation of 2-chlorophenoxypropanamide: This can be achieved by reacting 2-chlorophenol with 3-chloropropionyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorobenzyl Group: The intermediate product is then reacted with 2-fluorobenzylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents for various substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a component in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide would depend on its specific application. For example, if it acts as a ligand for a receptor, it would bind to the receptor and modulate its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-(2-fluorophenoxy)-N-(2-fluorobenzyl)propanamide: Similar structure but with a fluorophenoxy group instead of a chlorophenoxy group.

Uniqueness

The presence of both chlorophenoxy and fluorobenzyl groups in 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide may confer unique properties, such as specific binding affinities or reactivity patterns, that distinguish it from similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-11(21-15-9-5-3-7-13(15)17)16(20)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIDFMSASSTVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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